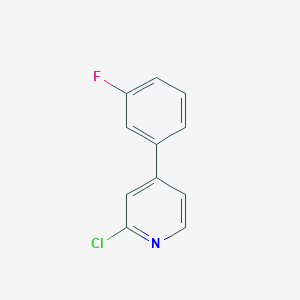

2-Chloro-4-(3-fluorophenyl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The pyridine ring, a heterocyclic aromatic compound, is a ubiquitous and indispensable scaffold in modern chemical research. nih.gov Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine and its derivatives are fundamental to numerous areas of science and technology. wikipedia.org

In the realm of medicine, the pyridine nucleus is a privileged structure, found in a vast array of FDA-approved drugs and thousands of medicinally important molecules. nih.govrsc.orgrsc.org Its presence is crucial for the biological activity of many therapeutic agents, including those with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netfrontiersin.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity of drug molecules to their biological targets. nih.gov Furthermore, the pyridine scaffold often improves the water solubility of pharmaceutically active compounds. nih.gov

Beyond medicinal chemistry, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and pesticides. nih.govrsc.org They also serve as essential ligands in organometallic chemistry and asymmetric catalysis, and are used in the creation of functional nanomaterials. nih.gov The versatility of the pyridine scaffold stems from its unique electronic properties and the various synthetic methods available for its functionalization. pharmaguideline.comorganic-chemistry.org

Contextualizing 2-Chloro-4-(3-fluorophenyl)pyridine within Substituted Pyridine Chemistry

Substituted pyridines are at the forefront of synthetic chemistry, with halogenated derivatives being particularly valuable intermediates. nih.govresearchgate.net The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a variety of cross-coupling reactions and nucleophilic substitutions, allowing for the construction of more complex molecular architectures. nih.gov The pyridine ring is inherently electron-deficient, which facilitates nucleophilic substitution reactions, especially at the C-2 and C-4 positions. nih.gov

This compound is a prime example of a halogenated diarylpyridine. Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a 3-fluorophenyl group at the 4-position. This specific arrangement of substituents confers a unique reactivity profile to the molecule. The chlorine atom at the 2-position is a good leaving group, making it susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

The 3-fluorophenyl group at the 4-position significantly influences the electronic properties of the pyridine ring and can participate in further synthetic modifications. The fluorine atom, with its high electronegativity, can modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which is a key consideration in drug design.

The synthesis of such diarylpyridines can be approached through various strategies, often involving cross-coupling reactions to form the carbon-carbon bond between the pyridine and phenyl rings, followed by or preceded by halogenation steps. google.comresearchgate.net The selective synthesis of polysubstituted pyridines remains an active area of research, with methodologies constantly being refined to improve efficiency and regioselectivity. organic-chemistry.orgnih.gov

Below is a table summarizing some of the key chemical data for this compound.

| Property | Data |

| Molecular Formula | C₁₁H₇ClFN |

| IUPAC Name | This compound |

| Molecular Weight | 207.63 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC=NC(=C2)Cl |

| InChI Key | SBPJYKRYRVBAQX-UHFFFAOYSA-N |

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClFN |

|---|---|

Molecular Weight |

207.63 g/mol |

IUPAC Name |

2-chloro-4-(3-fluorophenyl)pyridine |

InChI |

InChI=1S/C11H7ClFN/c12-11-7-9(4-5-14-11)8-2-1-3-10(13)6-8/h1-7H |

InChI Key |

LWUCKGOZUSIJMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 3 Fluorophenyl Pyridine

Retrosynthetic Analysis and Precursor Identification

Strategic Disconnections and Synthetic Targets

A logical retrosynthetic analysis of 2-Chloro-4-(3-fluorophenyl)pyridine identifies the carbon-carbon bond between the pyridine (B92270) ring and the 3-fluorophenyl group as the most strategic point for disconnection. This disconnection simplifies the target molecule into two key building blocks: a di-substituted pyridine derivative and a fluorinated phenyl precursor.

Specifically, this bond disconnection points to a cross-coupling reaction as the final key step in the synthesis. The two primary synthons identified are a 2-chloro-4-halopyridine (where the halo group at the 4-position is a suitable leaving group for cross-coupling, such as chloro, bromo, or iodo) and a 3-fluorophenyl organometallic reagent. The corresponding synthetic equivalents for these synthons are 2,4-dichloropyridine and (3-fluorophenyl)boronic acid or a similar organometallic species.

Accessibility of Building Blocks for Halogenated Diarylpyridines

The feasibility of any synthetic route is highly dependent on the commercial availability and cost-effectiveness of the starting materials. For the synthesis of this compound, the key precursors are readily accessible.

2,4-Dichloropyridine: This starting material is commercially available from various chemical suppliers.

(3-Fluorophenyl)boronic acid: This is also a widely available and commonly used reagent in cross-coupling reactions.

The ready availability of these building blocks makes the proposed synthetic strategy both practical and economically viable for laboratory-scale synthesis and potential scale-up.

Direct and Convergent Synthetic Approaches

The formation of the aryl-pyridine bond is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Cross-Coupling Strategies for Aryl-Pyridine Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction involves the palladium-catalyzed coupling of 2,4-dichloropyridine with (3-fluorophenyl)boronic acid. A critical aspect of this reaction is the regioselectivity, as 2,4-dichloropyridine has two reactive sites.

Research has shown that the Suzuki-Miyaura coupling of 2,4-dichloropyridine can be controlled to selectively occur at the C4 position. This selectivity is often influenced by the choice of catalyst, ligand, and reaction conditions. Sterically hindered N-heterocyclic carbene (NHC) ligands, for example, have been shown to promote cross-coupling at the C4 position with high selectivity. This regioselectivity is crucial as it preserves the chlorine atom at the C2 position, yielding the desired this compound.

Below is a table summarizing typical conditions for the selective Suzuki-Miyaura coupling at the C4 position of 2,4-dichloropyridine with various arylboronic acids, which are analogous to the synthesis of the target compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 | nih.gov |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 92 | nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 78 | nih.gov |

While the Suzuki-Miyaura coupling is a primary method, other transition metal-catalyzed reactions can also be employed for the synthesis of this compound. These alternatives can sometimes offer advantages in terms of substrate scope, functional group tolerance, or reaction conditions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. For the synthesis of the target molecule, this would entail the reaction of 2,4-dichloropyridine with a (3-fluorophenyl)zinc halide. Similar to the Suzuki coupling, palladium catalysts are typically used, and regioselective coupling at the C4 position of 2,4-dichloropyridine has been demonstrated.

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. The reaction of 2,4-dichloropyridine with (3-fluorophenyl)magnesium halide in the presence of a palladium or nickel catalyst can also lead to the formation of the desired product. C4-selective Kumada couplings of 2,4-dichloropyridines have been reported.

Stille Coupling: The Stille reaction employs an organotin reagent. The coupling of 2,4-dichloropyridine with a (3-fluorophenyl)stannane, catalyzed by palladium, is another viable route. While effective, the toxicity of organotin compounds is a significant drawback of this method.

The choice of cross-coupling reaction often depends on the specific requirements of the synthesis, including the availability of starting materials, desired yield, and tolerance of other functional groups.

Pyridine Annulation and Cyclization Reactions

The construction of the core pyridine ring is a foundational aspect of synthesizing this compound. Annulation and cyclization strategies involve the formation of the heterocyclic ring from acyclic precursors. These methods are valued for their ability to build complexity and introduce desired substitution patterns in a controlled manner.

Hantzsch-Type Strategies and Modern Variants

The Hantzsch pyridine synthesis, first reported in 1881 by Arthur Hantzsch, is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the corresponding pyridine. wikipedia.org The driving force for this aromatization step is the formation of a stable aromatic ring. wikipedia.org

For the synthesis of this compound, a plausible Hantzsch-type approach would utilize 3-fluorobenzaldehyde as the aldehyde component. This would install the requisite 3-fluorophenyl group at the C4 position of the pyridine ring. The other components would be selected to build the rest of the pyridine scaffold. For instance, a β-ketoester and an enamine could be used. organic-chemistry.org

The classical Hantzsch synthesis has several drawbacks, including long reaction times and sometimes low yields. wikipedia.org Modern variants have been developed to address these issues. These include the use of microwave irradiation, ultrasonic conditions, and novel catalysts to improve efficiency and reaction conditions. wikipedia.orgresearchgate.net "Green chemistry" approaches have also been explored, employing water as a solvent or using ionic liquids. wikipedia.org

Table 1: Key Features of Hantzsch Pyridine Synthesis

| Feature | Description |

|---|---|

| Reactants | Aldehyde, 2 eq. of β-ketoester, Ammonia/Ammonium Acetate wikipedia.org |

| Intermediate | 1,4-Dihydropyridine organic-chemistry.org |

| Final Step | Oxidation to achieve aromatization wikipedia.org |

| Modern Variants | Microwave-assisted, Ultrasound-assisted, Greener solvents wikipedia.orgresearchgate.net |

While a direct Hantzsch synthesis would not yield the 2-chloro substituent, it provides a robust method for constructing the 4-(3-fluorophenyl)pyridine core, which can be subsequently chlorinated.

Bohlmann-Rahtz Reaction and Modified Cyclocondensation Processes

The Bohlmann-Rahtz pyridine synthesis is another powerful method for generating substituted pyridines. wikipedia.org This two-step process begins with the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate through a Michael addition. wikipedia.orgorganic-chemistry.orgresearchgate.net This intermediate, after a heat-induced E/Z isomerization, undergoes a cyclodehydration to yield a substituted pyridine. wikipedia.orgorganic-chemistry.org A key advantage over the Hantzsch synthesis is that the Bohlmann-Rahtz reaction directly produces the aromatic pyridine ring, circumventing the need for a separate oxidation step. organic-chemistry.org

This method is particularly effective for producing 2,3,6-trisubstituted pyridines. wikipedia.org To apply this to the synthesis of the target molecule, one would need to select starting materials that result in the desired substitution pattern. The versatility of the reaction has been limited by the high temperatures often required for the cyclodehydration step and the potential difficulty in preparing the enamine precursors. organic-chemistry.org

Modifications have been developed to overcome these limitations. For example, the enamine can be generated in situ from a ketone and an ammonia source like ammonium acetate, allowing for a more convenient one-pot, three-component reaction. organic-chemistry.org The use of acid catalysts, such as acetic acid or Amberlyst 15 ion-exchange resin, can also facilitate the cyclization under milder conditions. organic-chemistry.orgjk-sci.com

Table 2: Bohlmann-Rahtz Pyridine Synthesis Overview

| Stage | Description |

|---|---|

| Step 1 | Condensation of an enamine and an ethynylketone to form an aminodiene intermediate. jk-sci.com |

| Step 2 | Thermally induced isomerization followed by cyclodehydration to yield the pyridine. jk-sci.com |

| Advantages | Directly produces an aromatic pyridine; versatile for substitution patterns. organic-chemistry.org |

| Modifications | In situ generation of enamines; acid catalysis to lower reaction temperatures. organic-chemistry.orgnih.gov |

Multicomponent Reactions for Polysubstituted Pyridine Ring Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials. acsgcipr.orgbohrium.com This approach is valued for its atom economy, procedural simplicity, and ability to rapidly build molecular complexity. bohrium.comscispace.com Several named reactions for pyridine synthesis, including the Hantzsch and Bohlmann-Rahtz reactions, fall under the category of MCRs. acsgcipr.org

Two other notable MCRs for pyridine ring construction are the Guareschi-Thorpe reaction and the Kröhnke pyridine synthesis.

The Guareschi-Thorpe reaction typically involves the condensation of a β-keto ester with cyanoacetamide in the presence of a base. researchgate.net This reaction yields substituted 2,6-dihydroxypyridines (or their pyridone tautomers). researchgate.net While this does not directly produce the target molecule, the resulting pyridone is a key intermediate. As will be discussed in section 2.2.3.1, the hydroxyl group at the C2 position can be readily converted to a chlorine atom. researchgate.net Recent advancements have focused on developing greener versions of this reaction using water as a solvent and ammonium carbonate as both the nitrogen source and reaction promoter. rsc.orgrsc.org

The Kröhnke pyridine synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate. wikipedia.orgdrugfuture.com This method is highly versatile for preparing a wide range of di-, tri-, and tetrasubstituted pyridines under mild conditions. wikipedia.orgnih.gov The reaction proceeds through a Michael addition followed by cyclization and aromatization. wikipedia.org By carefully selecting the α,β-unsaturated carbonyl component, the 4-(3-fluorophenyl) substituent can be introduced.

Regioselective Halogenation and Fluorination Strategies

After the construction of the pyridine ring, or by using pre-functionalized starting materials, the introduction of the specific halogen substituents is a critical step. These strategies must be regioselective to ensure the chlorine atom is placed at the C2 position and the fluorine is part of the C4-phenyl substituent.

Introduction of Chlorine at the C2 Position

The introduction of a chlorine atom at the C2 position of a pyridine ring is most commonly achieved by the conversion of a precursor C2-hydroxypyridine or its tautomeric form, pyridin-2(1H)-one. The nitrogen atom in the pyridine ring activates the C2 and C4 positions for nucleophilic aromatic substitution. stackexchange.com Therefore, direct electrophilic chlorination is often not feasible, making the substitution of a hydroxyl group a more reliable strategy.

The transformation of a pyridin-2-one to a 2-chloropyridine (B119429) is a standard procedure in heterocyclic chemistry. It is typically accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govgoogle.com For instance, a synthetic route for 2-chloro-4-(trifluoromethyl)pyridine, an analogue of the target compound, involves reacting 2-hydroxy-4-(trifluoromethyl)pyridine with thionyl chloride. google.com

The Vilsmeier-Haack reaction also provides a pathway for such transformations. The Vilsmeier reagent, typically formed from POCl₃ and a substituted amide like N,N-dimethylformamide (DMF), is a chloroiminium salt. wikipedia.orgchemistrysteps.com While primarily known for formylation, this reagent can also facilitate the conversion of carbonyls (including those in pyridones) to chloro derivatives. ijpcbs.comthieme-connect.de

Table 3: Common Reagents for C2-Chlorination of Pyridin-2-ones

| Reagent | Chemical Formula | Typical Conditions |

|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Neat or in a high-boiling solvent, elevated temperatures. nih.gov |

| Thionyl Chloride | SOCl₂ | Reflux, often with a catalytic amount of DMF. google.com |

Introduction of Fluorine via Fluorinated Reagents or Building Blocks

The fluorine atom in this compound is located on the phenyl ring substituent. There are two primary strategies to achieve this: either by introducing the fluorine atom onto a pre-formed 4-phenylpyridine (B135609) scaffold or by using a starting material that already contains the 3-fluorophenyl moiety.

The latter approach is generally more straightforward and common. As mentioned in the context of annulation reactions (sections 2.2.2.1-2.2.2.3), using a fluorinated building block like 3-fluorobenzaldehyde or a derivative of 3-fluorobenzene is a highly effective strategy. Incorporating the fluorine atom early in the synthetic sequence avoids potential issues with the regioselectivity and harsh conditions of late-stage fluorination. The presence of fluorine in organic molecules can significantly alter their chemical and biological properties, often enhancing lipophilicity and metabolic stability. nih.govresearchgate.net

Alternatively, fluorine can be introduced onto an aromatic ring via nucleophilic aromatic substitution (SₙAr). nih.gov This typically requires an activating group, such as a nitro group, ortho or para to a suitable leaving group (like another halogen). nih.govresearchgate.net For example, a 4-(3-nitrophenyl)pyridine could potentially be converted to the 4-(3-fluorophenyl) derivative by reaction with a fluoride source like cesium fluoride (CsF). nih.gov However, for the synthesis of the target compound, utilizing a pre-fluorinated building block is the more synthetically viable and efficient method.

Advanced Synthetic Techniques and Reaction Conditions

Modern organic synthesis prioritizes the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. For the preparation of this compound and related derivatives, several advanced techniques have been explored, including microwave-assisted synthesis, metal-free protocols, and one-pot methodologies. These approaches aim to reduce reaction times, minimize waste, and simplify operational procedures.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. orientjchem.orgbeilstein-journals.org The use of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purities compared to conventional heating methods. mdpi.commdpi.com This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can overcome activation energy barriers more effectively.

In the context of pyridine synthesis, microwave irradiation has been successfully employed in various reaction types, including multicomponent reactions (MCRs) and cyclocondensations. mdpi.comnih.gov For the synthesis of a 2-chloro-4-arylpyridine, a key step such as a Suzuki or Stille coupling to introduce the aryl group, or a cyclization step to form the pyridine ring, could be significantly expedited. The Bohlmann-Rahtz pyridine synthesis, for example, which involves the reaction of enamines with ethynyl ketones, has been adapted to a one-pot microwave-assisted procedure, yielding pyridines with total regiochemical control in significantly less time than conventional methods. researchgate.net

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Pyridine Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Pyridine Dicarbonitrile Synthesis | 24 hours | 1 hour | ~15% | orientjchem.org |

| N-alkylated 2-pyridone Synthesis | 180 minutes | 15 minutes | 16-17% | beilstein-journals.org |

| 2-Formimidate-3-carbonitrile Synthesis | Hours | 20 minutes | Maintained or improved | mdpi.com |

| Quinolone Synthesis | 4 hours | 10 seconds | Comparable | nih.gov |

Metal-Free Synthetic Protocols for Pyridine Derivatives

While transition-metal-catalyzed cross-coupling reactions are a mainstay for constructing C-C bonds, the development of metal-free alternatives is a significant goal in green chemistry to avoid issues of metal contamination and cost. For the C-4 substitution of pyridines, innovative metal-free methods have been developed.

One notable strategy involves the in situ generation of pyridine-boryl radicals from the reaction of a pyridine derivative, such as 4-cyanopyridine, with bis(pinacolato)diboron (B₂pin₂). researchgate.netnih.gov This pyridine-boryl radical can then engage in a radical addition/C-C coupling mechanism with a variety of radical acceptors like α,β-unsaturated ketones, aldehydes, and imines to install a substituent at the C-4 position. researchgate.netnih.gov This approach is powerful as it functionalizes the C-4 position directly without the need for pre-functionalized starting materials or a metal catalyst. researchgate.net Another approach involves the direct arylation of pyridines using diaryliodonium salts, which can proceed without a transition metal under basic conditions. nih.govmdpi.com

Table 2: Scope of Metal-Free C-4 Substitution via Pyridine-Boryl Radicals

| Pyridine Precursor | Radical Acceptor | Resulting Product Type | Reference |

| 4-Cyanopyridine | α,β-Unsaturated Ketones | C-4 Alkylated Pyridine | researchgate.netnih.gov |

| 4-Cyanopyridine | Aldehydes / Ketones | C-4 Hydroxyalkylated Pyridine | researchgate.net |

| 4-Cyanopyridine | Aryl Imines | C-4 Aminoalkylated Pyridine | researchgate.net |

| 4-Cyanopyridine | Alkynones | C-4 Alkynylated Pyridine | nih.gov |

One-Pot Methodologies for Streamlined Synthesis

One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. ymerdigital.com These methodologies, especially when designed as tandem or multicomponent reactions (MCRs), can rapidly build molecular complexity from simple starting materials. nih.govias.ac.in

For the synthesis of this compound, a plausible one-pot strategy could involve a multicomponent reaction to first assemble a polysubstituted pyridine ring, followed by chlorination. For instance, a three-component reaction of an aldehyde (like 3-fluorobenzaldehyde), a 1,3-dicarbonyl compound, malononitrile, and a source of ammonia can yield highly functionalized pyridines. nih.govias.ac.innih.gov Subsequent in situ transformation of a resulting functional group (e.g., a hydroxyl or amino group) to a chlorine atom would complete the synthesis in a streamlined fashion. A reported one-pot synthesis of chloropyridines from aminopyridines via diazotization exemplifies this efficiency; the aminopyridine is converted to a pyridyl triflate intermediate in situ, which is then readily displaced by a chloride source. tpu.ru

Table 3: Representative One-Pot Pyridine Synthesis Strategies

| Reaction Name/Type | Components | Key Features | Reference |

| Multicomponent Reaction (MCR) | Aldehyde, Malononitrile, Thiol, Catalyst (e.g., MgO) | Forms highly substituted pyridines; catalyst can be reused. | ias.ac.in |

| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl compound, Alkynone, Ammonia | Three-component heteroannulation with total regiochemical control. | core.ac.uk |

| Diazotization/Chlorination | Aminopyridine, Diazotizing agent, Trifluoromethanesulfonic acid, HCl | Converts amino group to chloro group via an in situ triflate intermediate. | tpu.ru |

| Tandem MCR | Aldehyde, Malononitrile, N-Alkyl-2-cyanoacetamide, Base (e.g., K₂CO₃) | Proceeds via Knoevenagel condensation, Michael addition, and cyclization. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

Chemical Reactivity and Transformation Pathways of 2 Chloro 4 3 Fluorophenyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines, particularly when the halogen is located at the 2- or 4-position relative to the ring nitrogen. youtube.comstackexchange.comvaia.com The electron-withdrawing nature of the nitrogen atom stabilizes the negatively charged Meisenheimer intermediate, which is key to the SNAr mechanism. vaia.com

Reactivity of the C2 Chlorine Atom

The chlorine atom at the C2 position of 2-Chloro-4-(3-fluorophenyl)pyridine is activated for nucleophilic displacement. In SNAr reactions on pyridines, leaving groups at the C2 and C4 positions are favored because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.comvaia.com While 2-chloropyridines can be less reactive than their 2-bromo or 2-fluoro counterparts, they readily undergo substitution with various nucleophiles, including amines, alkoxides, and sulfur-based nucleophiles, often requiring elevated temperatures or flow-reactor conditions for unactivated substrates. rsc.orgthieme-connect.comacs.org The reaction proceeds through a stepwise addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion to restore aromaticity. youtube.com

Influence of the C4 Fluorophenyl Substituent on SNAr Pathways

The 4-(3-fluorophenyl) substituent significantly influences the reactivity of the C2-chloro group. Aryl groups at the C4 position generally enhance the rate of SNAr at the C2 position due to their electron-withdrawing inductive effect, which further stabilizes the anionic Meisenheimer intermediate. The fluorine atom on the phenyl ring, being highly electronegative, contributes to this electron-withdrawing effect, making the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. This electronic influence increases the electrophilicity of the C2 carbon, facilitating the initial attack by the nucleophile. Computational studies and kinetic data on substituted chloropyridines confirm that electron-withdrawing groups accelerate SNAr reactions. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution on the Pyridine and Fluorophenyl Moieties

Electrophilic aromatic substitution (EAS) on the this compound molecule is challenging due to the deactivated nature of both aromatic rings.

The pyridine ring is inherently "π-deficient" and less reactive towards electrophiles than benzene (B151609). biosynce.com The ring nitrogen acts as a strong deactivating group, making electrophilic attack difficult and requiring harsh reaction conditions. biosynce.comwikipedia.org Furthermore, under acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further increases its deactivating effect. wikipedia.orgyoutube.com When substitution does occur, it is directed to the C3 and C5 positions, as attack at C2, C4, or C6 would place a destabilizing positive charge on the electronegative nitrogen atom in one of the resonance structures of the sigma complex. biosynce.comquora.comquimicaorganica.org In this specific molecule, the C3 and C5 positions are the most likely sites for any potential electrophilic attack on the pyridine core.

The 3-fluorophenyl ring is also deactivated towards EAS. Halogens are deactivating due to their strong inductive electron-withdrawing effect, which outweighs their weaker resonance-donating effect. The fluorine atom will direct incoming electrophiles to the ortho and para positions relative to itself. Therefore, potential sites for electrophilic attack on the phenyl ring are C2', C4', and C6'.

Given that both rings are deactivated, forcing EAS would likely require severe conditions and could lead to a mixture of products, with substitution occurring at the most favorable positions (C3/C5 of the pyridine or C2'/C4'/C6' of the phenyl ring), depending on the specific electrophile and reaction conditions.

Palladium-Catalyzed Functionalization and Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are effective substrates in these transformations. uwindsor.caresearchgate.net These methods offer a versatile route to derivatize this compound.

Further Cross-Coupling Reactions (e.g., Heck, Sonogashira, Negishi)

The C2-Cl bond in this compound can be readily functionalized using a variety of palladium-catalyzed cross-coupling reactions. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems with specialized ligands can effectively facilitate their oxidative addition to the palladium center. uwindsor.cawikipedia.org

The table below summarizes typical conditions for these cross-coupling reactions with 2-chloropyridine (B119429) substrates.

| Reaction | Coupling Partner | Typical Catalyst System | Base/Additive | Expected Product Type |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | 2-Vinyl-4-(3-fluorophenyl)pyridine |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄, CuI | Et₃N, Piperidine (B6355638) | 2-Alkynyl-4-(3-fluorophenyl)pyridine |

| Negishi | Organozinc (e.g., Alkyl-ZnCl, Aryl-ZnCl) | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | (none) | 2-Alkyl/Aryl-4-(3-fluorophenyl)pyridine |

This table presents generalized conditions based on literature for similar substrates.

C-H Activation and Direct Functionalization Approaches

Direct C-H activation and functionalization represent an atom-economical strategy for modifying aromatic and heteroaromatic cores. nih.gov For pyridines, C-H functionalization can be directed to various positions, although inherent reactivity often favors the C2-position. thieme-connect.com

For this compound, two main arenas for C-H activation exist: the pyridine ring and the fluorophenyl ring.

Pyridine Ring: The most acidic C-H bond on the pyridine ring is typically at the C6 position, ortho to the nitrogen. However, directing groups are often employed to achieve high regioselectivity at other positions, such as C3 or C5. researchgate.netnih.gov Given the existing C2-chloro and C4-aryl substituents, direct C-H arylation, alkylation, or alkenylation at the remaining C3, C5, or C6 positions could be envisioned using appropriate transition-metal catalysts and directing group strategies. nih.govthieme-connect.com

Fluorophenyl Ring: The C-H bonds on the fluorophenyl ring are also targets for direct functionalization. Palladium-catalyzed C-H activation can be directed by the pyridine ring itself, which can act as a directing group. This could potentially lead to ortho-C-H functionalization of the phenyl ring, resulting in cyclized products or the introduction of new substituents at the C2' or C6' position.

These advanced methods provide pathways to complex derivatives that would be difficult to access through traditional substitution reactions, allowing for late-stage modification of the core structure. nih.gov

Reductive Transformations of Halogenated Pyridine Systems

Reductive transformations of this compound can selectively target either the pyridine ring or the chloro-substituent, depending on the reaction conditions and the catalytic system employed. Key reductive pathways include catalytic hydrogenation to form piperidine derivatives and hydrodechlorination to remove the chlorine atom.

Catalytic Hydrogenation: The pyridine ring of this compound is susceptible to catalytic hydrogenation, a process that reduces the aromatic ring to a saturated piperidine ring. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst. While specific data for the hydrogenation of this compound is not extensively detailed in publicly available literature, analogous reactions with similar 4-arylpyridines indicate that this is a feasible and important transformation. For instance, the hydrogenation of 4-(4-fluorophenyl)tetrahydro-pyridine hydrochloride using a 10% Palladium on carbon (Pd/C) catalyst under hydrogen pressure yields 4-(4-fluorophenyl)piperidine. This suggests that this compound could be converted to 4-(3-fluorophenyl)piperidine, likely with concurrent or subsequent removal of the chlorine atom, although specific conditions for this dual transformation are not explicitly documented. The synthesis of various piperidine derivatives often involves the reduction of the corresponding pyridine precursors. mdpi.comdtic.mil

Hydrodechlorination: The removal of the chlorine atom from the 2-position, known as hydrodechlorination, is a significant reductive transformation. This reaction converts this compound into 4-(3-fluorophenyl)pyridine. This process is often achieved through catalytic hydrogenation, where the conditions are optimized to favor the cleavage of the carbon-chlorine bond over the reduction of the pyridine ring. Studies on various chloroarenes have demonstrated that palladium-based catalysts are highly effective for this purpose. mdpi.com The electrocatalytic hydrodechlorination (ECH) of chlorinated aromatic compounds, which utilizes electrochemically generated hydrogen atoms on a catalyst surface, also represents a viable method for dechlorination. nih.gov

The table below summarizes potential reductive transformations based on the reactivity of analogous compounds.

Table 1: Potential Reductive Transformations and Conditions

| Reactant | Product | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| This compound | 4-(3-fluorophenyl)piperidine | H₂, Pd/C or PtO₂ catalyst, protic solvent (e.g., MeOH, Acetic Acid) | Catalytic Hydrogenation |

| This compound | 4-(3-fluorophenyl)pyridine | H₂, Pd/C catalyst, controlled conditions; or Electrocatalytic Hydrogenation (ECH) | Hydrodechlorination |

Oxidative Transformations and Functional Group Interconversions

The primary oxidative transformation for pyridine systems like this compound is the formation of the corresponding N-oxide. This transformation significantly alters the electronic properties of the pyridine ring, often facilitating subsequent functional group interconversions.

N-Oxide Formation: The nitrogen atom in the pyridine ring can be oxidized to form this compound N-oxide. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of an acid or a catalyst, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The formation of pyridine N-oxides is a well-established method to activate the pyridine ring. youtube.com For example, 2-chloropyridine can be oxidized to 2-chloropyridine-N-oxide with high yield using H₂O₂ in the presence of a catalyst. acs.org The N-oxide functionality acts as an electron-donating group through resonance, which can influence the regioselectivity of subsequent reactions.

Functional Group Interconversions of the N-Oxide: Once formed, the N-oxide can serve as a precursor for various functional group interconversions. The presence of the N-oxide group activates the positions ortho (2- and 6-) and para (4-) to the nitrogen for nucleophilic attack. While the 4-position is blocked by the fluorophenyl group, the 2-position, already bearing a chloro-substituent, and the 6-position become more susceptible to substitution reactions. Furthermore, the N-oxide can be used to introduce other functional groups. For example, activation of a pyridine N-oxide can lead to the introduction of a fluorine atom at the 2-position, displacing a suitable leaving group. In the case of 4-phenylpyridine (B135609) N-oxide, activation in the presence of trimethylamine (B31210) can lead to the formation of 2-chloro-4-phenylpyridine, demonstrating a potential interconversion pathway. The N-oxide group can also be removed (deoxygenated) to regenerate the parent pyridine if needed.

The table below outlines the primary oxidative transformation and potential subsequent reactions.

Table 2: Oxidative Transformations and Potential Functional Group Interconversions

| Reactant | Product | Reagents and Conditions | Reaction Type |

|---|---|---|---|

| This compound | This compound N-oxide | H₂O₂/Acid or Catalyst; or m-CPBA | N-Oxidation |

| This compound N-oxide | 2-Substituted-4-(3-fluorophenyl)pyridines | Various nucleophiles after activation of the N-oxide | Nucleophilic Substitution |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For 2-Chloro-4-(3-fluorophenyl)pyridine, DFT calculations offer a detailed understanding of its fundamental properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p) is commonly employed for precise calculations of the molecule's geometry and electronic characteristics nih.govscispace.com.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, aimed at finding the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral (torsional) angles until the lowest energy conformation is identified. This optimized structure corresponds to the most probable and stable form of the molecule in the gaseous phase nih.gov.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP Level) Note: The data in this table is representative and based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C-Cl | 1.745 |

| C-F | 1.352 | |

| C-N (Pyridine) | 1.338 | |

| C-C (Inter-ring) | 1.489 | |

| Bond Angle | C-C-Cl | 119.5 |

| C-C-F | 118.7 | |

| C-N-C (Pyridine) | 117.2 |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic transitions of a molecule. youtube.comwikipedia.org The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor acadpubl.eu.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. acadpubl.eumalayajournal.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. For this compound, the HOMO is typically localized on the electron-rich phenyl and pyridine (B92270) rings, while the LUMO may be distributed across the entire molecular framework. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Properties Note: This data is illustrative of typical FMO analysis results.

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.denih.gov The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. wolfram.com

Typically, regions of negative electrostatic potential (colored red) are electron-rich and susceptible to electrophilic attack. In this compound, these areas are expected around the electronegative nitrogen atom of the pyridine ring and the halogen atoms (chlorine and fluorine), which possess lone pairs of electrons. researchgate.net Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. These are generally found around the hydrogen atoms. Green areas represent neutral or near-zero potential. The MEP map provides a comprehensive picture of the molecule's polarity and its preferred sites for intermolecular interactions. malayajournal.orgchemrxiv.org

Vibrational Frequency Analysis for Spectroscopic Correlation

Vibrational frequency analysis is computationally performed to predict the infrared (IR) and Raman spectra of a molecule. This analysis calculates the frequencies of the fundamental modes of vibration, which correspond to specific stretching, bending, and torsional motions of the atoms. nih.gov The calculated vibrational frequencies for this compound can be correlated with experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net

This correlation helps to confirm the optimized molecular structure and aids in the assignment of observed spectral bands to specific vibrational modes. semanticscholar.org Due to the approximations inherent in the theoretical models, calculated frequencies are often systematically higher than experimental ones. Therefore, they are typically scaled by an empirical factor to improve the agreement with experimental results. nih.gov

Table 3: Correlation of Key Vibrational Frequencies Note: This table presents a hypothetical correlation between calculated and experimental vibrational frequencies.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3150 | 3024 | 3020 (FT-IR) |

| C=C Stretch (Pyridine) | 1610 | 1546 | 1550 (FT-Raman) |

| C-F Stretch | 1285 | 1234 | 1230 (FT-IR) |

Quantum Chemistry Simulations

Quantum chemistry simulations extend beyond static DFT calculations to model the dynamic behavior of molecules over time. These simulations can be used to study reaction mechanisms, predict spectroscopic properties under different conditions, and understand non-adiabatic processes where the interaction between electronic and nuclear motion is significant. arxiv.org

Advanced techniques like adiabatic quantum computing and the variational quantum eigensolver algorithm are emerging as powerful tools for solving complex quantum chemistry problems that are intractable for classical computers. arxiv.orggoogle.com While still in development, these quantum simulation methods hold the promise of providing highly accurate calculations of molecular energies and dynamics for molecules like this compound, potentially revolutionizing fields such as drug design and materials science. arxiv.orgaps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govsemanticscholar.org In a QSAR study, structural features of molecules are quantified by molecular descriptors.

For this compound and its analogues, descriptors can be derived from DFT calculations. These quantum-chemical descriptors include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges.

Topological Descriptors: Describing molecular size, shape, and branching.

Steric Descriptors: Such as molar refractivity.

These descriptors are then used as independent variables in statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a model that can predict the activity of new, untested compounds. analis.com.my For example, a QSAR model could be developed to predict the antifungal or antibiotic properties of a library of pyridine derivatives, guiding the synthesis of more potent compounds. nih.gov The validity and predictive power of a QSAR model are rigorously assessed through internal and external validation techniques. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

While specific computational studies detailing the reaction mechanisms for the synthesis of this compound are not extensively documented in the public domain, density functional theory (DFT) is a common and powerful method used to investigate analogous reactions. A prevalent method for synthesizing 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction. nih.govacs.org Computational studies on similar Suzuki-Miyaura reactions involving chloro-pyridines can provide a model for elucidating the mechanism for the formation of this compound. acs.org

The catalytic cycle of a Suzuki-Miyaura coupling reaction, which can be modeled using DFT, typically involves three key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide, in this case, a precursor like 2-chloro-4-halopyridine, to a low-valent palladium catalyst, typically Pd(0). DFT calculations can model the transition state and energetics of this step, where the palladium inserts into the carbon-halogen bond to form a Pd(II) complex.

Transmetalation: The subsequent step involves the transfer of the aryl group (3-fluorophenyl) from a boron-containing reagent (e.g., (3-fluorophenyl)boronic acid) to the palladium complex. Computational models can help in understanding the role of the base, which is crucial for the activation of the boronic acid, and the geometry of the transition state during the ligand exchange.

Reductive Elimination: This is the final step where the desired C-C bond is formed, and the product, this compound, is released from the palladium center, regenerating the Pd(0) catalyst. DFT calculations can determine the energy barrier for this step and confirm it as a thermodynamically favorable process. mdpi.com

Computational studies on related systems have shown that the electronic nature of the substituents on both the pyridine ring and the boronic acid can significantly influence the reaction barriers of these elementary steps. mdpi.com For instance, the electron-withdrawing nature of the chlorine and the fluorine atoms in the reactants can affect the electron density at the reaction centers, thereby influencing the rates of oxidative addition and reductive elimination.

Below is a hypothetical data table illustrating the kind of energetic data that could be obtained from a DFT study of a Suzuki-Miyaura reaction for the synthesis of a 2-chloro-4-arylpyridine.

| Reaction Step | Intermediate/Transition State | Calculated ΔG (kcal/mol) |

| Oxidative Addition | Pd(0) + 2-chloro-4-iodopyridine | 0 |

| Oxidative Addition TS | +15.2 | |

| Pd(II) Complex | -5.6 | |

| Transmetalation | Pd(II) Complex + Arylboronic acid | 0 |

| Transmetalation TS | +10.8 | |

| Di-aryl Pd(II) Complex | -12.3 | |

| Reductive Elimination | Di-aryl Pd(II) Complex | 0 |

| Reductive Elimination TS | +18.5 | |

| Product + Pd(0) | -25.1 |

Note: The data in this table is illustrative and based on typical values for Suzuki-Miyaura reactions investigated by DFT; it does not represent actual calculated values for this compound.

Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a pivotal role in the supramolecular chemistry, crystal engineering, and biological activity of molecules. mdpi.com For this compound, several types of non-covalent interactions are of interest, with halogen bonding being particularly significant due to the presence of both chlorine and fluorine atoms.

Halogen Bonding:

A halogen bond is a highly directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. mdpi.com In this compound, the chlorine atom at the 2-position of the pyridine ring can act as a halogen bond donor. Computational studies on 2-halopyridines have shown that the electrostatic potential on the outer surface of the halogen atom is anisotropic, with a region of positive electrostatic potential (the σ-hole) located along the extension of the C-Cl bond. nih.gov This positive σ-hole can interact favorably with electron-rich atoms such as nitrogen, oxygen, or even another halogen atom acting as a Lewis base. mdpi.com

DFT calculations are frequently employed to characterize halogen bonds. researchgate.net These calculations can provide information on:

Interaction Energies: The strength of the halogen bond can be quantified by calculating the binding energy between the halogen bond donor and acceptor.

Geometric Parameters: The directionality of the halogen bond is a key feature. Calculations can predict the optimal bond distance and angle (which is typically close to 180°). mdpi.com

Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and identify bond critical points, which are indicative of a bonding interaction. mdpi.com

Other Non-Covalent Interactions:

Besides halogen bonding, this compound can participate in other non-covalent interactions:

π-π Stacking: The pyridine and phenyl rings are aromatic systems that can engage in π-π stacking interactions. These interactions are important in the solid-state packing of the molecule.

C-H···π Interactions: The hydrogen atoms on the phenyl and pyridine rings can interact with the π-electron clouds of adjacent aromatic rings.

C-H···N and C-H···F Hydrogen Bonds: Weak hydrogen bonds can form between carbon-bound hydrogen atoms and the nitrogen atom of the pyridine ring or the fluorine atom of the fluorophenyl group. nih.gov

Computational methods such as Non-Covalent Interaction (NCI) analysis can be used to visualize and characterize these weak interactions in real space. nih.gov

The following table summarizes the key characteristics of potential non-covalent interactions involving this compound, as would be predicted by computational studies.

| Interaction Type | Donor | Acceptor | Typical Interaction Energy (kcal/mol) | Geometric Preference |

| Halogen Bond | C-Cl | N, O, Halogen | -2 to -10 | Linear (Angle ≈ 180°) |

| π-π Stacking | Phenyl/Pyridine Ring | Phenyl/Pyridine Ring | -1 to -5 | Parallel or T-shaped |

| C-H···π | C-H | Phenyl/Pyridine Ring | -0.5 to -2.5 | H pointing towards the ring center |

| C-H···N | C-H | Pyridine Nitrogen | -1 to -4 | Directional |

| C-H···F | C-H | Fluorine | -0.5 to -1.5 | Weakly directional |

Note: The interaction energies are typical ranges and can vary depending on the specific molecular environment and the computational method used.

Research Applications in Organic Synthesis

The compound 2-Chloro-4-(3-fluorophenyl)pyridine is a specialized organic molecule whose value in synthetic chemistry stems from its unique combination of functional groups. The pyridine (B92270) core is a ubiquitous scaffold in pharmaceuticals and functional materials, while the chloro- and fluoro-substituents provide distinct reactive and modulatory properties. The chlorine atom at the 2-position serves as a versatile handle for cross-coupling reactions, and the 3-fluorophenyl group at the 4-position allows for the fine-tuning of the molecule's electronic, steric, and physicochemical properties, such as lipophilicity and metabolic stability.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes necessitates the development of greener synthetic methods for 2-Chloro-4-(3-fluorophenyl)pyridine. Current research often relies on traditional synthetic pathways that may involve harsh reagents, significant waste generation, and high energy consumption. Future efforts should prioritize the adoption of green chemistry principles.

A promising avenue lies in the utilization of eco-friendly solvents and catalysts. For instance, replacing hazardous solvents with water or bio-based alternatives could significantly reduce the environmental impact. Similarly, the development of highly efficient and recyclable catalysts, such as enzyme-based systems or metal-organic frameworks (MOFs), can lead to more sustainable processes. The exploration of photochemical and electrochemical synthetic methods also presents an opportunity to minimize waste and energy usage. und.edu One example of a greener approach is the use of nitric acid as a recyclable oxidizing agent in the synthesis of related chloro-fluorinated aromatic compounds, which reduces the production of high-salt wastewater. google.com

Exploration of Novel Reactivity Patterns and Selective Transformations

Understanding and exploiting the unique reactivity of this compound is crucial for developing novel applications. The chlorine atom at the 2-position and the fluorine atom on the phenyl ring offer distinct sites for chemical modification. Future research should focus on exploring selective transformations that can precisely target these positions.

Advanced catalytic systems, particularly those based on palladium, nickel, and copper, will be instrumental in achieving high selectivity in cross-coupling reactions. nih.gov This would enable the introduction of a wide array of functional groups, leading to the synthesis of diverse libraries of derivatives. Investigating the relative reactivity of the C-Cl and C-F bonds under various reaction conditions will provide a deeper understanding of the molecule's chemical behavior and allow for more controlled and predictable synthetic outcomes. For instance, studies on related polysubstituted pyridines have demonstrated that the judicious choice of palladium catalysts can differentiate between halide leaving groups, allowing for sequential and chemoselective cross-coupling reactions. nih.gov

Advanced Computational Modeling for Precise Property Prediction and Design

Computational chemistry offers a powerful tool for accelerating the discovery and optimization of molecules based on this compound. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to predict a range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. researchgate.net

Future research should leverage advanced computational models to:

Predict Reactivity: Accurately predict the most reactive sites for various chemical transformations, guiding synthetic efforts and minimizing trial-and-error experimentation.

Design Novel Derivatives: In silico design of new derivatives with desired electronic, optical, or biological properties. This can involve screening virtual libraries of compounds to identify promising candidates for synthesis.

Understand Structure-Property Relationships: Elucidate the fundamental relationships between the molecular structure of this compound derivatives and their observed properties. This knowledge is critical for the rational design of new materials and therapeutic agents.

Recent studies on similar pyridine (B92270) derivatives have demonstrated the utility of computational modeling in predicting properties like water solubility, blood-brain barrier penetration, and potential cardiotoxicity, thereby guiding the selection of promising drug candidates. nih.gov

Integration with Flow Chemistry for Scalable Synthesis

To meet potential industrial demand, the development of scalable and efficient synthetic processes is paramount. Flow chemistry, with its inherent advantages in terms of safety, reproducibility, and scalability, presents a compelling alternative to traditional batch processing.

Future research in this area should focus on translating optimized batch syntheses of this compound and its derivatives into continuous flow systems. This will involve:

Reactor Design: Designing and optimizing microreactors or packed-bed reactors for specific reaction steps.

Process Parameter Optimization: Systematically studying the effects of flow rate, temperature, pressure, and stoichiometry to maximize yield and purity.

In-line Analysis: Integrating real-time analytical techniques, such as spectroscopy, to monitor reaction progress and ensure quality control.

The adoption of flow chemistry can lead to higher throughput, reduced reaction times, and improved process safety, making the synthesis of this compound more economically viable for large-scale production.

Investigation into Unexplored Derivatization Pathways

While the core structure of this compound offers clear sites for functionalization, there remain unexplored avenues for creating novel derivatives. Future research should venture beyond conventional cross-coupling and substitution reactions to explore new derivatization strategies.

This could include:

C-H Activation: Direct functionalization of the pyridine or phenyl rings through C-H activation, providing a more atom-economical approach to derivatization.

Photoredox Catalysis: Utilizing visible light-driven reactions to access unique and previously inaccessible chemical transformations.

Multicomponent Reactions: Employing one-pot, multicomponent reactions to rapidly build molecular complexity from simple starting materials.

By exploring these uncharted derivatization pathways, researchers can access a wider chemical space and potentially discover new compounds with enhanced properties and novel applications. The synthesis of related pyridazinone derivatives, for example, has led to the discovery of compounds with interesting biological activities. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-4-(3-fluorophenyl)pyridine?

Methodological Answer: The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling between 2-chloro-4-bromopyridine and 3-fluorophenylboronic acid. Key steps include:

- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) with a base (e.g., Na₂CO₃) in a solvent like THF or DMF at 80–100°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

- Yield Optimization : Varies between 60–85% depending on reaction time and catalyst loading.

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer:

- Protective Equipment : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for weighing and reactions .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture.

- Emergency Measures : In case of skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.5 ppm, with coupling constants distinguishing fluorine substituents. F NMR confirms fluorophenyl integration .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular weight (e.g., 221.6 g/mol).

- IR : Peaks at 1580 cm (C=N) and 1250 cm (C-F) .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Methodological Answer: The chloro and fluorophenyl groups direct electrophilic/nucleophilic attacks. Strategies include:

- Nucleophilic Substitution : Replace Cl with amines (e.g., NH₃/EtOH, 70°C) or thiols (NaSH/DMF) .

- Metal-Catalyzed Coupling : Buchwald-Hartwig amination using Pd catalysts to introduce aryl/alkyl groups at the 2-position .

- Computational Guidance : DFT calculations predict reactive sites; e.g., Fukui indices highlight electrophilic regions .

Q. Table 1: Reaction Conditions and Yields for Functionalization

| Reaction Type | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Amination | NH₃/EtOH | EtOH | 70 | 75 |

| Thiolation | NaSH | DMF | 100 | 68 |

| Coupling | Pd(OAc)₂/Xantphos | Toluene | 110 | 82 |

Q. How can structural contradictions in crystallographic data be resolved during X-ray refinement?

Methodological Answer:

- Software : Use SHELXL for refinement. Check for twinning or disorder using PLATON .

- Validation Tools : R-factor analysis (<5% discrepancy) and residual density maps to identify misplaced atoms.

- Example : For this compound, anisotropic displacement parameters refine fluorine positions, resolving overlapping electron densities .

Q. What methodologies are used to assess the compound’s cytotoxicity in cell-based assays?

Methodological Answer:

- MTT Assay : Treat cells (e.g., HeLa or HepG2) with 10–100 µM compound for 24–48 hrs. Measure absorbance at 570 nm to quantify cell viability .

- IC₅₀ Calculation : Use nonlinear regression (GraphPad Prism) to determine the half-maximal inhibitory concentration.

- Control Experiments : Compare with cisplatin or doxorubicin to benchmark potency .

Q. How does the fluorophenyl substituent influence the compound’s bioactivity compared to analogs?

Methodological Answer:

- Comparative Studies : Test analogs (e.g., 3-chloro or 4-methyl derivatives) in enzyme inhibition assays (e.g., kinase panels).

- SAR Analysis : Fluorine’s electronegativity enhances binding to hydrophobic pockets (e.g., in EGFR kinase), improving IC₅₀ by 2–3 fold vs. non-fluorinated analogs .

- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes, extending half-life in vitro .

Data Contradiction Analysis

Q. How should conflicting yield data in substitution reactions be addressed?

Methodological Answer:

- Parameter Screening : Vary solvent polarity (DMF vs. THF), catalyst loading (1–5 mol% Pd), and temperature (60–120°C) .

- Statistical Tools : Design of Experiments (DoE) to identify critical factors. For example, ANOVA may reveal temperature as the key variable.

- Case Study : A study reporting 50% yield (DMF, 80°C) vs. 75% (THF, 100°C) highlights solvent-dependent steric effects .

Q. How to resolve discrepancies in computational vs. experimental binding affinities?

Methodological Answer:

- Docking Validation : Use multiple software (AutoDock, Schrödinger) and compare consensus poses.

- MD Simulations : Run 100 ns trajectories to account for protein flexibility.

- Experimental Cross-Check : Surface Plasmon Resonance (SPR) measures binding kinetics (K) to validate docking results .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.